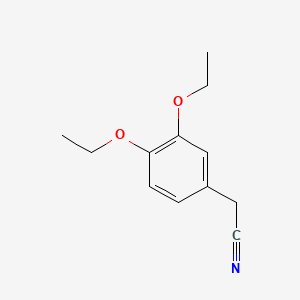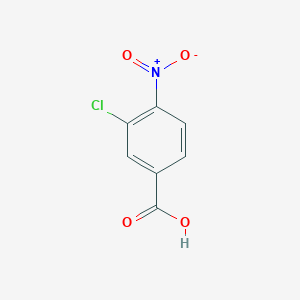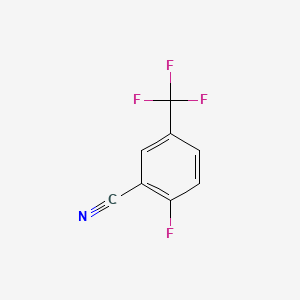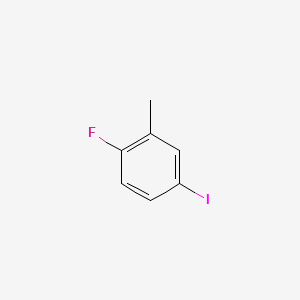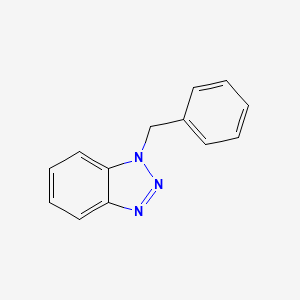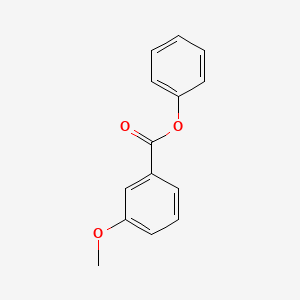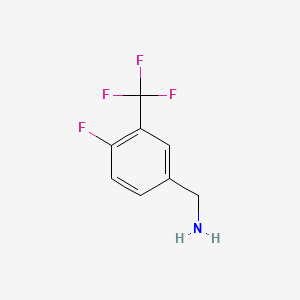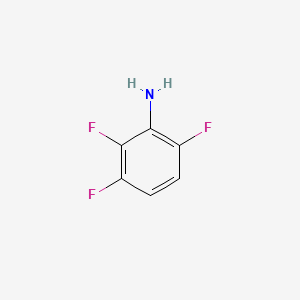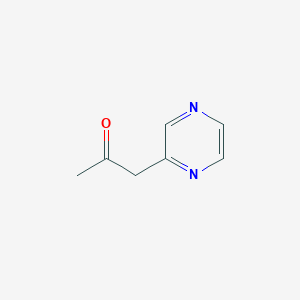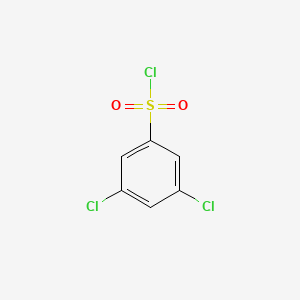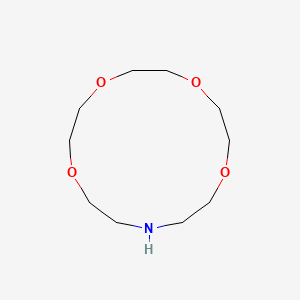
1,4,7,10-四氧杂-13-氮杂十五冠醚
描述
1,4,7,10-Tetraoxa-13-azacyclopentadecane, also known as 1-Aza-15-crown-5, is a macrocyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their cyclic structure containing multiple ether groups. This particular compound has a molecular formula of C10H21NO4 and a molecular weight of 219.28 g/mol .
科学研究应用
1,4,7,10-Tetraoxa-13-azacyclopentadecane has numerous applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to study metal-ion interactions.
Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate ions and molecules.
Medicine: Explored for its role in enhancing the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the separation and purification of metal ions from mixtures
生化分析
Biochemical Properties
1,4,7,10-Tetraoxa-13-azacyclopentadecane plays a crucial role in biochemical reactions by acting as a ligand that can form stable complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, it has been shown to form stable complexes with large metal ions such as strontium and lead . These interactions are essential for various biochemical processes, including catalysis and molecular recognition.
Cellular Effects
1,4,7,10-Tetraoxa-13-azacyclopentadecane influences various cellular processes by interacting with metal ions and other biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its ability to form complexes with metal ions can modulate the activity of metalloenzymes, thereby influencing cellular functions. Additionally, its interactions with proteins and other biomolecules can impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1,4,7,10-Tetraoxa-13-azacyclopentadecane involves its ability to form stable complexes with metal ions and other biomolecules. This compound can bind to metal ions through its oxygen and nitrogen atoms, forming coordination bonds. These interactions can lead to enzyme inhibition or activation, depending on the specific metal ion and enzyme involved. Additionally, 1,4,7,10-Tetraoxa-13-azacyclopentadecane can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4,7,10-Tetraoxa-13-azacyclopentadecane can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that 1,4,7,10-Tetraoxa-13-azacyclopentadecane can have sustained effects on cellular function, including modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 1,4,7,10-Tetraoxa-13-azacyclopentadecane in animal models vary with different dosages. At low doses, this compound can enhance the activity of certain enzymes and improve cellular function. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
1,4,7,10-Tetraoxa-13-azacyclopentadecane is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. It can influence metabolic flux and metabolite levels by modulating the activity of metalloenzymes. Additionally, this compound can interact with cofactors and other biomolecules, further affecting metabolic pathways .
Transport and Distribution
Within cells and tissues, 1,4,7,10-Tetraoxa-13-azacyclopentadecane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s ability to form stable complexes with metal ions also plays a role in its transport and distribution .
Subcellular Localization
1,4,7,10-Tetraoxa-13-azacyclopentadecane exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are essential for its interactions with enzymes, proteins, and other biomolecules, ultimately influencing its biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
1,4,7,10-Tetraoxa-13-azacyclopentadecane can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. One common method involves the reaction of diethylene glycol with ethylenediamine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 1,4,7,10-Tetraoxa-13-azacyclopentadecane may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to obtain the final product in high purity .
化学反应分析
Types of Reactions
1,4,7,10-Tetraoxa-13-azacyclopentadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal cations.
Substitution: Can undergo nucleophilic substitution reactions.
Oxidation and Reduction: Participates in redox reactions under specific conditions.
Common Reagents and Conditions
Complexation: Typically involves metal salts such as sodium chloride or potassium iodide in aqueous or organic solvents.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products Formed
Complexation: Metal-crown ether complexes.
Substitution: Substituted crown ethers with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the crown ether.
作用机制
The mechanism by which 1,4,7,10-Tetraoxa-13-azacyclopentadecane exerts its effects primarily involves its ability to form stable complexes with metal cations. The nitrogen and oxygen atoms in the macrocyclic ring act as electron donors, coordinating with the metal ions and stabilizing them within the ring structure. This complexation can influence various chemical and biological processes, including catalysis and ion transport .
相似化合物的比较
Similar Compounds
- 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane
- Kryptofix 222
- Bis(2-ethoxyethyl)amine
- 4-[2-(2-Hydroxyethoxy)ethyl]morpholine
Uniqueness
1,4,7,10-Tetraoxa-13-azacyclopentadecane is unique due to its specific ring size and the presence of both nitrogen and oxygen atoms, which provide a distinct coordination environment for metal ions. This makes it particularly effective in forming stable complexes with a wide range of cations, distinguishing it from other crown ethers and similar compounds .
属性
IUPAC Name |
1,4,7,10-tetraoxa-13-azacyclopentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-3-12-5-7-14-9-10-15-8-6-13-4-2-11-1/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUOQSZSDIHZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217147 | |
| Record name | 1,4,7,10-Tetraoxa-13-azacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66943-05-3 | |
| Record name | Aza-15-crown-5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66943-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,7,10-Tetraoxa-13-azacyclopentadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066943053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7,10-Tetraoxa-13-azacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,10-tetraoxa-13-azacyclopentadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


